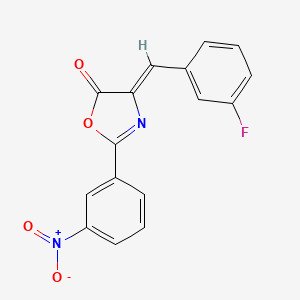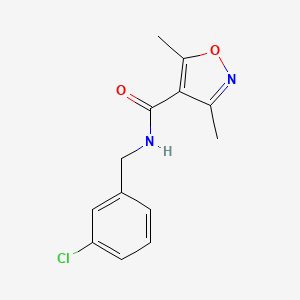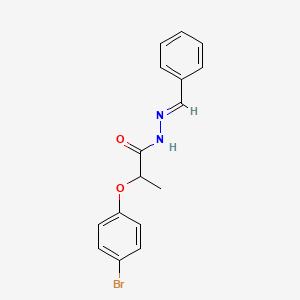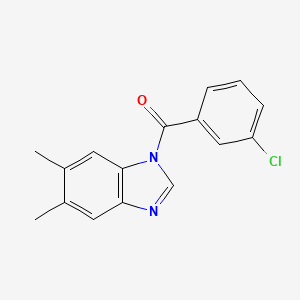
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
科学研究应用
The compound 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. This compound has also shown potential as an antimicrobial agent against various bacterial strains.
作用机制
The mechanism of action of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA replication process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one have been studied extensively. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of action of this compound is not yet fully understood.
实验室实验的优点和局限性
One of the significant advantages of using 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions that can be explored in the research of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for cancer and bacterial infections. Another direction is to explore the mechanism of action of this compound and its interaction with various cellular components. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and potency.
Conclusion:
In conclusion, 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has shown promising results in various preclinical studies. This compound has potential applications in the field of medicinal chemistry as an anticancer and antimicrobial agent. The mechanism of action of this compound is not yet fully understood, and further research is needed to explore its potential as a therapeutic agent. The synthesis of analogs of this compound can also be explored to improve its solubility and potency.
合成方法
The synthesis of 4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-fluorobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. This reaction results in the formation of the desired compound with a yield of around 80%.
属性
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-12-5-1-3-10(7-12)8-14-16(20)23-15(18-14)11-4-2-6-13(9-11)19(21)22/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHAHZFYBYJJH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-fluorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)
![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)




![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)
